Dienochlor
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-5-(1,2,3,4,5-pentachlorocyclopenta-2,4-dien-1-yl)cyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10Cl10/c11-1-2(12)6(16)9(19,5(1)15)10(20)7(17)3(13)4(14)8(10)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLJUMBEZJHXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(=C1Cl)Cl)(C2(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Cl10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032371 | |
| Record name | Dienochlor | |
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Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan or yellow solid; [HSDB] Tan crystalline solid; [MSDSonline] | |
| Record name | Dienochlor | |
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Boiling Point |
250 °C (decomposes) | |
| Record name | PENTAC | |
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Solubility |
SLIGHTLY SOL IN ETHANOL, ACETONE AND ALIPHATIC HYDROCARBONS; MODERATELY SOL IN AROMATIC HYDROCARBONS, Slightly sol in hot ethanol ... and cyclohexanone. Moderately soluble in benzene, xylene, In water, 2.50X10-2 mg/L @ 20 °C | |
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Vapor Pressure |
0.00000218 [mmHg], 2.18X10-6 mm Hg at 25 °C /Extrapolated/ | |
| Record name | Dienochlor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Tan crystalline solid, Yellow prisms from petroleum ether | |
CAS No. |
2227-17-0 | |
| Record name | Dienochlor | |
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| Record name | Dienochlor [BSI:ISO] | |
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| Record name | Dienochlor | |
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| Record name | DIENOCHLOR | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
122-123 °C | |
| Record name | PENTAC | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Dienochlor's Environmental Journey: A Technical Examination of its Degradation in Soil and Water
An In-depth Guide for Researchers and Environmental Scientists
Executive Summary: Dienochlor, an organochlorine acaricide, is characterized by its non-persistent nature in the environment, primarily due to its rapid degradation by sunlight. Despite its use in agricultural and ornamental settings, a comprehensive understanding of its degradation products in soil and water remains elusive in publicly available scientific literature. This technical guide synthesizes the current knowledge on the environmental fate of this compound, outlines established analytical methodologies for the parent compound, and presents a hypothetical degradation pathway based on the known behavior of similar organochlorine pesticides. This document aims to provide a valuable resource for researchers and environmental professionals by consolidating available data and highlighting critical knowledge gaps in the environmental chemistry of this compound.
Introduction
This compound is a chlorinated hydrocarbon pesticide used to control mites on various ornamental plants. Its environmental persistence and the identity of its degradation products are of significant interest to environmental scientists and regulatory bodies. This guide provides a detailed overview of the current understanding of this compound's fate in soil and water, with a focus on its degradation pathways and the analytical methods used for its detection.
Physicochemical Properties of this compound
A summary of this compound's key physicochemical properties is presented in Table 1. These characteristics, such as its low water solubility and high adsorption coefficient, are crucial in determining its environmental transport and fate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | perchloro-1,1'-bicyclopenta-2,4-dienyl | [1] |
| CAS Number | 2227-17-0 | [1] |
| Molecular Formula | C₁₀Cl₁₀ | [2] |
| Molecular Weight | 474.64 g/mol | |
| Water Solubility | 25 mg/L at 20-25 °C | |
| Vapor Pressure | 1.3 mPa at 25 °C | |
| Adsorption Coefficient (Koc) | 1000 (estimated) |
Degradation of this compound in Soil and Water
Information regarding the specific degradation products of this compound in soil and water is notably scarce. However, it is well-established that the primary mechanism of its degradation is photolysis.
Abiotic Degradation: The Role of Photolysis
This compound is readily broken down by the action of sunlight. This rapid photodegradation is the main reason for its classification as a non-persistent compound, with a persistence in the environment ranging from a few hours to 12 weeks. The specific photolytic degradation products have not been identified in the reviewed literature.
Biotic Degradation
There is very little information available on the microbial degradation of this compound in soil or water. While microorganisms are known to degrade other organochlorine pesticides like aldrin and dieldrin through oxidation, reduction, and hydrolysis, similar pathways have not been documented for this compound.
Hypothetical Degradation Pathway
Given the lack of specific data on this compound's degradation products, a hypothetical degradation pathway can be proposed based on the known reactions of other chlorinated cyclodiene pesticides. The primary mechanism is expected to be photolytic dechlorination and oxidation.
Caption: Hypothetical degradation pathway of this compound in the environment.
Experimental Protocols
Detailed experimental protocols for the identification and quantification of this compound degradation products are not available due to the lack of information on the products themselves. However, a standardized method for the analysis of the parent this compound compound in soil has been established by the U.S. Environmental Protection Agency (EPA).
Analysis of this compound in Soil (EPA Method AM-0810)
This method involves the extraction of this compound from soil samples and subsequent analysis by gas chromatography.
1. Sample Preparation and Extraction:
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A 50g soil subsample is treated with an aqueous sodium chloride solution to break down the soil structure.
-
The soil is then extracted with a 1:2 isopropanol/toluene solution by shaking for 2 hours.
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The extract is centrifuged, and a 20-mL aliquot of the organic extract is partitioned with deionized water to remove the isopropanol.
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A 10-mL aliquot of the resulting toluene extract is collected and dried with anhydrous sodium sulfate.
2. Analytical Instrumentation:
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The dried toluene extract is analyzed by gas chromatography with an electron capture detector (GC-ECD).
3. Gas Chromatography Conditions:
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Column: 30 m x 0.53 mm I.D. fused silica open tubular column with a 0.88 µm film of bonded methyl silicone (e.g., HP-1).
-
Oven Temperature: Isothermal at 170°C for 5 minutes.
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Injector Temperature: 250°C.
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Detector Temperature: 300°C.
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Carrier Gas (Helium) Flow Rate: 4.5 mL/min.
-
Makeup Gas (Nitrogen) Flow Rate: 30 mL/min.
-
Retention Time for this compound: Approximately 3.4 minutes under these conditions.
Caption: Workflow for the analysis of this compound in soil samples.
Quantitative Data
Due to the absence of identified degradation products, there is no quantitative data available on their formation and persistence in soil and water. The available quantitative data primarily pertains to the toxicity of the parent compound, this compound.
Table 2: Ecotoxicity of this compound
| Organism | Test | Value | Reference |
| Bobwhite Quail | Oral LD₅₀ | 705 mg/kg | |
| Mallard Duck | 8-day Dietary LC₅₀ | ~4000 ppm | |
| Bluegill Sunfish | LC₅₀ | 0.6 mg/L | |
| Rainbow Trout | LC₅₀ | 0.05 mg/L |
Conclusion and Future Research Directions
The environmental fate of this compound is characterized by its rapid photodegradation, leading to its non-persistent nature. However, a significant knowledge gap exists regarding the chemical identity and toxicological profiles of its degradation products in both soil and water. The lack of this crucial information hinders a complete environmental risk assessment of this compound use.
Future research should prioritize the following:
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Identification of Photodegradation Products: Laboratory studies simulating environmental conditions are needed to identify the primary and secondary products of this compound photolysis in water and on soil surfaces.
-
Investigation of Biotic Degradation: Studies using soil and water microcosms are required to determine if microbial degradation of this compound and its photoproducts occurs and to identify the responsible microorganisms and metabolic pathways.
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Development of Analytical Methods: Once degradation products are identified, robust analytical methods for their detection and quantification in environmental matrices need to be developed and validated.
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Toxicological Assessment: The toxicity of the identified degradation products to non-target organisms should be evaluated to understand the full environmental impact of this compound.
By addressing these research needs, a more complete and accurate picture of this compound's environmental fate and potential risks can be established.
References
Sunlight's Purge: An In-depth Technical Guide to the Environmental Fate of Dienochlor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienochlor, a chlorinated cyclodiene pesticide, has been utilized for its acaricidal properties. Understanding its environmental persistence and degradation pathways is crucial for assessing its ecological impact. This technical guide delves into the core aspects of this compound's environmental fate, with a specific focus on its transformation under the influence of sunlight. Through a comprehensive review of available scientific literature, this document outlines the photodegradation kinetics, identifies key photoproducts, and provides detailed experimental methodologies to aid in further research.
Photodegradation of this compound: A Rapid Transformation
This compound is susceptible to rapid degradation upon exposure to sunlight. Scientific studies have demonstrated that when exposed as a thin film on a glass surface, this compound undergoes photodegradation with a half-life of less than one hour[1]. This rapid transformation is a key factor in its environmental persistence, suggesting a limited lifespan under direct solar irradiation.
Quantitative Photodegradation Data
To date, detailed quantitative data such as the quantum yield for the photodegradation of this compound in aqueous or soil environments is not extensively available in the public domain. The primary reported quantitative measure is its short half-life in a solid-phase thin film.
| Parameter | Value | Conditions | Reference |
| Photodegradation Half-life | < 1 hour | Thin film on glass, sunlight exposure | [1] |
Photodegradation Pathway and Identified Products
The photodegradation of this compound results in a complex mixture of transformation products. Research has successfully identified several key photoproducts, indicating that the degradation process involves both chlorination and oxidation reactions.
The primary identified photoproducts from the irradiation of this compound are:
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A tricyclic chlorocarbon : This product is formed through the addition of two internally generated chlorine atoms to the parent this compound molecule[1].
-
Three isomeric perchloro ketones : These major photoproducts are each formed by the net addition of a single oxygen atom to the this compound structure[1].
The formation of these products suggests a complex photochemical reaction mechanism, which is visualized in the signaling pathway diagram below.
Experimental Protocols
Experimental Workflow for this compound Photodegradation Study
The following diagram outlines a logical workflow for investigating the photodegradation of this compound under simulated or natural sunlight.
Key Methodological Considerations
-
Sample Preparation: For solid-phase studies, a thin, uniform film of this compound is typically prepared on an inert surface like a glass slide or petri dish by applying a solution of the compound in a volatile solvent and allowing the solvent to evaporate[1]. For aqueous studies, a solution of this compound in purified water, potentially with a co-solvent to enhance solubility, would be used.
-
Light Source: Natural sunlight is the most environmentally relevant light source. However, for controlled laboratory studies, a solar simulator equipped with filters to mimic the solar spectrum at the Earth's surface is often employed.
-
Extraction of Residues: Following exposure, the remaining parent compound and any formed photoproducts are extracted from the surface or aqueous solution using a suitable organic solvent.
-
Analytical Methodology: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound and its chlorinated photoproducts. The mass spectrometer allows for the elucidation of the structures of the degradation products.
Conclusion
The available scientific evidence strongly indicates that this compound is not persistent in environments where it is exposed to direct sunlight. Its rapid photodegradation, with a half-life of less than an hour in thin films, leads to the formation of a complex array of products, including a tricyclic chlorocarbon and isomeric perchloro ketones. While the primary degradation pathway has been partially elucidated, further research is warranted to fully characterize all transformation products, determine the quantum yield of the photodegradation process in various environmental matrices (water, soil), and assess the toxicological profiles of the resulting photoproducts. The methodologies and data presented in this guide provide a foundational understanding for researchers and scientists working to further unravel the environmental fate of this compound.
References
Dienochlor solubility in organic solvents for lab use
An In-depth Technical Guide on the Solubility of Dienochlor in Organic Solvents for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, intended for use in laboratory settings. The information is compiled from various scientific sources to ensure accuracy and relevance for researchers, scientists, and professionals in drug development who may be working with this organochlorine compound.
Core Physical and Chemical Properties of this compound
This compound, with the chemical formula C₁₀Cl₁₀, is a yellow crystalline solid.[1] It is practically insoluble in water but exhibits solubility in a range of organic solvents.[1][2][3] Understanding its solubility is crucial for designing experiments, preparing formulations, and conducting toxicological or environmental studies.
Quantitative Solubility of this compound in Organic Solvents
The following table summarizes the available quantitative data on the solubility of this compound in several common organic solvents. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributed to variations in experimental conditions or the grade of this compound used (e.g., technical grade).
| Solvent | Solubility ( g/100 mL) | Solubility (mg/L) | Temperature (°C) | Reference |
| Tetrahydrofuran | 98.32 | 983,200 | Not Specified | [3] |
| Toluene | 59.00 | 590,000 | Not Specified | |
| Iso-octane | 7.89 | 78,900 | Not Specified | |
| n-Octanol | 4.77 | 47,700 | Not Specified | |
| Acetonitrile | 1.16 | 11,600 | Not Specified | |
| Water | 2.5 x 10⁻⁵ | 0.25 | 20 |
Qualitative Solubility Data:
-
Slightly Soluble: Hot ethanol, acetone, and cyclohexane.
-
Moderately Soluble: Benzene, xylene, and other aromatic hydrocarbons.
-
Easily Soluble: Aromatic hydrocarbons.
Experimental Protocols for Solubility Determination
Principle:
A supersaturated solution of this compound in the target organic solvent is prepared and allowed to equilibrate at a constant temperature. After equilibration, the undissolved solute is separated from the saturated solution by centrifugation and/or filtration. The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique, such as gas chromatography with an electron-capture detector (GC-ECD), which is highly sensitive to halogenated compounds.
Apparatus and Reagents:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
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Syringe filters (e.g., 0.2 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with an electron-capture detector (GC-ECD)
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This compound (analytical standard)
-
Organic solvents (HPLC or analytical grade)
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Anhydrous sodium sulfate (for drying extracts if necessary)
Procedure:
-
Preparation of Stock Standard: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble (e.g., toluene).
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved this compound.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For highly concentrated solutions, an immediate dilution with a suitable solvent may be necessary.
-
Quantitative Analysis: Analyze the collected supernatant by GC-ECD. A calibration curve should be prepared using serial dilutions of the stock standard to quantify the concentration of this compound in the sample.
-
Calculation: The solubility is reported as the concentration of this compound determined in the saturated solution at the specified temperature.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the experimental determination of this compound solubility in an organic solvent.
Caption: General workflow for determining this compound solubility.
Biological Interactions and Signaling Pathways
Currently, there is a lack of specific information in publicly available scientific literature detailing the interaction of this compound with specific signaling pathways relevant to drug development. Its primary known mechanism of action is as a pesticide, and it is classified as an organochlorine insecticide. For some organochlorines, the mode of action involves interference with nerve cell membrane function, such as acting as a GABA-gated chloride channel antagonist. However, detailed signaling pathway diagrams for this compound are not established. Researchers investigating the toxicological profile of this compound may need to conduct further studies to elucidate its molecular targets and downstream effects.
References
Dienochlor's Impact on Arthropod Nerve Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dienochlor, an organochlorine insecticide, primarily targets the nervous system of arthropods, leading to hyperexcitability and mortality. This technical guide synthesizes the available information on the mode of action of this compound, drawing parallels with closely related and extensively studied cyclodiene insecticides such as dieldrin. The core mechanism involves the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel in nerve cell membranes. This document provides an in-depth look at the presumed signaling pathways, detailed experimental protocols for studying its effects, and a summary of quantitative data from analogous compounds to facilitate further research and development in this area.
Introduction
This compound is an organochlorine pesticide historically used for the control of mites on ornamental plants.[1] Like other compounds in its class, its insecticidal properties are attributed to its neurotoxic effects.[2] Understanding the precise mechanism by which this compound interacts with arthropod nerve cell membranes is crucial for the development of novel, more selective insecticides and for assessing its environmental and non-target species impact. Due to the limited availability of specific research on this compound, this guide leverages data from analogous cyclodiene insecticides, particularly dieldrin, which share a common mode of action.[3][4]
Mechanism of Action: Antagonism of the GABA-Gated Chloride Channel
The primary target of this compound and other cyclodiene insecticides in the arthropod nervous system is the GABA receptor, a ligand-gated ion channel.[5] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, leading to an influx of Cl⁻ into the neuron. This hyperpolarizes the nerve cell membrane, making it less likely to fire an action potential, thus causing inhibition of nerve impulses.
This compound acts as a non-competitive antagonist of the GABA receptor. It is believed to bind to a site within the chloride channel pore, often referred to as the picrotoxinin binding site. This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence of this channel blockage is a reduction in synaptic inhibition, leading to uncontrolled nerve firing and hyperexcitation of the central nervous system, which manifests as tremors, convulsions, and ultimately, the death of the arthropod.
Signaling Pathway of this compound's Neurotoxic Action
Caption: Proposed signaling pathway of this compound's action on the GABA receptor.
Quantitative Data (Analogous Compounds)
| Compound | Target Organism | Receptor/Assay | Value | Unit | Reference |
| Dieldrin | American Cockroach | GABA-evoked currents (Potentiation) | 4 | nM | |
| Dieldrin | American Cockroach | GABA-evoked currents (Inhibition) | 16 | nM | |
| Dieldrin | Rat Dorsal Root Ganglion Neurons | GABA-induced current (Suppression) | 2.1 | µM | |
| Fipronil | American Cockroach | GABA-evoked currents (Inhibition) | 28 | nM |
Experimental Protocols
The following are detailed methodologies for key experiments analogous to those that would be used to characterize the impact of this compound on arthropod nerve cell membranes.
Radioligand Binding Assay
This protocol is adapted from studies on the binding of cyclodiene insecticides to the GABA receptor.
Objective: To determine the binding affinity of this compound for the picrotoxinin binding site on the arthropod GABA receptor.
Materials:
-
Arthropod neural tissue (e.g., insect heads)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³⁵S]TBPS or [³H]EBOB)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., high concentration of picrotoxinin or unlabeled dieldrin)
-
Glass fiber filters
-
Scintillation fluid and counter
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Procedure:
-
Prepare a crude membrane fraction from arthropod neural tissue by homogenization followed by centrifugation.
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate at a specified temperature for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol allows for the functional characterization of this compound's effect on GABA receptors expressed in a controlled system.
Objective: To measure the effect of this compound on the chloride currents mediated by arthropod GABA receptors.
Materials:
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Xenopus laevis oocytes
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cRNA encoding an arthropod GABA receptor subunit (e.g., Rdl)
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Two-electrode voltage clamp setup
-
Recording solution (e.g., Barth's solution)
-
GABA solutions
-
This compound solutions
Workflow Diagram:
Caption: Workflow for a two-electrode voltage clamp experiment.
Procedure:
-
Synthesize cRNA from a cloned arthropod GABA receptor gene.
-
Inject the cRNA into Xenopus oocytes and incubate them to allow for receptor expression on the oocyte membrane.
-
Place an oocyte in a recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection) and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply a known concentration of GABA to elicit a chloride current.
-
After washing out the GABA, apply this compound for a set period.
-
Co-apply GABA and this compound and record the resulting current.
-
Compare the amplitude of the GABA-induced current in the presence and absence of this compound to quantify the inhibitory effect.
Conclusion
This compound, as a member of the organochlorine insecticide family, is presumed to exert its neurotoxic effects on arthropods by acting as a non-competitive antagonist of the GABA-gated chloride channel. While direct quantitative data and specific experimental protocols for this compound are scarce, the extensive research on analogous compounds like dieldrin provides a robust framework for understanding its mechanism of action and for designing future studies. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the specific interactions of this compound with arthropod nerve cell membranes, which is essential for both risk assessment and the development of novel pest control strategies. Further research is warranted to elucidate the precise binding kinetics and potency of this compound on various arthropod GABA receptor subtypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicology, mode of action and target site-mediated resistance to insecticides acting on chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual action of the cyclodiene insecticide dieldrin on the gamma-aminobutyric acid receptor-chloride channel complex of rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Dienochlor's Bioaccumulation Potential in Ecosystems: A Technical Assessment
A Whitepaper for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data on the bioaccumulation of Dienochlor is notably scarce in publicly available scientific literature. Consequently, this technical guide provides an assessment of its bioaccumulation potential based on its physicochemical properties, established quantitative structure-activity relationships (QSARs), and by drawing parallels with other organochlorine pesticides. The information herein is intended to guide research and risk assessment efforts by highlighting both the predicted behavior of this compound and the existing data gaps.
Executive Summary
This compound (CAS No. 2227-17-0) is an organochlorine acaricide used to control mites on ornamental plants.[1][2] As with many organochlorine compounds, its chemical structure raises concerns about its persistence and potential for bioaccumulation in ecosystems. This document synthesizes the available data on this compound's properties, estimates its bioconcentration factor (BCF) using established models, outlines a standard experimental protocol for determining bioaccumulation, and discusses its likely interactions with biological signaling pathways. While direct bioaccumulation data is lacking, this compound's moderate lipophilicity and persistence suggest a potential for bioaccumulation in aquatic organisms, warranting further investigation.
Physicochemical Properties and Environmental Fate
The potential for a chemical to bioaccumulate is largely governed by its physicochemical properties, such as its octanol-water partition coefficient (Kow), water solubility, and its persistence in various environmental compartments.
Quantitative Data on this compound's Properties
The following table summarizes the key physicochemical properties of this compound relevant to its environmental fate and bioaccumulation potential.
| Property | Value | Reference(s) |
| Chemical Name | perchloro-1,1'-bicyclopenta-2,4-dienyl | [3] |
| CAS Number | 2227-17-0 | [3] |
| Molecular Formula | C₁₀Cl₁₀ | [4] |
| Molecular Weight | 474.64 g/mol | |
| Appearance | Colorless crystalline solid (pure); Light yellow powder (technical) | |
| Water Solubility | 0.025 mg/L at 20-25°C | |
| Vapor Pressure | 1.3 mPa at 25°C | |
| Octanol-Water Partition Coefficient (log Kow) | 3.1495 - 3.3034 | |
| Soil Adsorption Coefficient (Koc) | 1000 (estimated) |
Environmental Persistence
This compound is characterized as a nonpersistent pesticide, with a reported environmental lifespan ranging from a few hours to 12 weeks. It is known to be readily broken down by sunlight. However, its stability in acidic and alkaline media, coupled with its classification as an organochlorine, suggests that under conditions devoid of sunlight, such as in soil and sediment, its persistence could be more significant. The half-life of organochlorine pesticides in soil can range from moderate (30-99 days) to high (over 100 days). A field dissipation half-life of 300 days has also been reported for this compound in the USDA ARS Pesticide Properties Database, indicating potential for persistence under certain conditions.
Bioaccumulation Potential
Bioaccumulation is the net accumulation of a chemical by an aquatic organism from all sources, including water, food, and sediment. A key metric for assessing this is the Bioconcentration Factor (BCF), which measures the accumulation from water alone.
Estimation of Bioconcentration Factor (BCF)
Due to the absence of experimental BCF data for this compound, we can estimate this value using its octanol-water partition coefficient (log Kow) through a quantitative structure-activity relationship (QSAR) model. For organochlorine pesticides, a commonly used linear regression model is:
log BCF = 0.85 * log Kow - 0.70
Using a conservative log Kow value of 3.30 for this compound:
log BCF = (0.85 * 3.30) - 0.70 log BCF = 2.805 - 0.70 log BCF = 2.105
Estimated BCF = 10^2.105 ≈ 127 L/kg
This estimated BCF value is below the threshold for a substance to be considered "bioaccumulative" (B) under EU REACH criteria (BCF > 2000) or "bioaccumulative" in the United States (BCF 1000-5000). However, it is important to note that this is a theoretical estimation, and other factors such as metabolism and dietary uptake can influence the actual bioaccumulation in a real-world ecosystem. Some sources suggest this compound has a high potential for bioaccumulation, which may be based on other factors or more complex models.
Experimental Protocols for Bioaccumulation Assessment
A standardized method for determining the bioconcentration of a chemical in fish is the OECD Test Guideline 305: Bioconcentration: Flow-through Fish Test. While no such study is publicly available for this compound, this protocol outlines the standard methodology that would be employed.
OECD 305: Bioconcentration in Fish
Objective: To determine the bioconcentration factor (BCF) of a test substance in fish through aqueous exposure.
Test Organisms: A variety of fish species can be used, with common choices including rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), and zebrafish (Danio rerio).
Methodology:
-
Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, and lighting) for a specified period.
-
Exposure (Uptake Phase):
-
Fish are exposed to the test substance in a flow-through system at a constant, sublethal concentration for a period of up to 28 days.
-
Water samples are taken regularly to monitor the concentration of the test substance.
-
Fish are sampled at various time points, and the concentration of the substance in their tissues is measured.
-
-
Depuration (Post-Exposure Phase):
-
After the uptake phase, the remaining fish are transferred to clean, untreated water.
-
Fish are sampled periodically during this phase to measure the rate at which the substance is eliminated from their bodies.
-
-
Analysis:
-
The concentrations of the test substance in water and fish tissue are determined using appropriate analytical methods, such as gas chromatography with an electron capture detector (GC-ECD) for organochlorine compounds.
-
The bioconcentration factor is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.
-
The following diagram illustrates the general workflow of an OECD 305 study.
Figure 1: Generalized experimental workflow for an OECD 305 bioconcentration study.
Potential Signaling Pathway Interactions
As a member of the organochlorine class of pesticides, this compound's toxicological effects are likely mediated through mechanisms common to this group of compounds. The primary targets are the nervous and endocrine systems.
Neurotoxicity
Organochlorine insecticides are known to be neurotoxic. A primary mode of action for many of these compounds is the antagonism of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex in the central nervous system. By blocking the inhibitory effects of GABA, these compounds lead to hyperexcitability of the nervous system, which can manifest as tremors and convulsions. The symptoms of acute this compound exposure are consistent with this mechanism.
Endocrine Disruption
Many organochlorine pesticides are also recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the endocrine system through various mechanisms, including:
-
Hormone Receptor Binding: Organochlorines can bind to steroid hormone receptors, such as estrogen and androgen receptors, acting as either agonists or antagonists. This can disrupt normal reproductive function and development.
-
Interference with Hormone Synthesis and Metabolism: These compounds can also alter the production and breakdown of hormones, leading to an imbalance in the endocrine system.
-
Disruption of Thyroid Signaling: Some organochlorines have been shown to interfere with thyroid hormone signaling, which is crucial for development and metabolism.
The diagram below illustrates the logical relationship between this compound's properties and its potential for bioaccumulation and subsequent ecosystem effects.
Figure 2: Conceptual pathway of this compound's bioaccumulation potential and ecosystem effects.
Conclusion and Recommendations
While direct experimental data on the bioaccumulation of this compound is critically lacking, an assessment of its physicochemical properties suggests a potential for bioconcentration in aquatic organisms. The estimated BCF of approximately 127 L/kg, based on its log Kow, does not place it in the category of highly bioaccumulative substances according to current regulatory thresholds. However, its persistence, particularly in sediment, could lead to long-term exposure and potential bioaccumulation through dietary uptake, a factor not accounted for in the BCF estimation.
Given its classification as an organochlorine pesticide, this compound is likely to exhibit neurotoxic and endocrine-disrupting properties. The potential for these effects, combined with its potential to enter the food web, underscores the need for further research.
Recommendations for future research include:
-
Conducting empirical bioaccumulation studies following standardized protocols, such as OECD 305, to determine the actual BCF and Bioaccumulation Factor (BAF) of this compound in relevant aquatic species.
-
Investigating the environmental half-life of this compound in different environmental compartments (water, soil, sediment) under various conditions to better understand its persistence.
-
Elucidating the specific molecular mechanisms of this compound's toxicity, including its interaction with GABA receptors and various components of the endocrine system.
A more complete understanding of this compound's bioaccumulation potential and toxicological profile is essential for a comprehensive assessment of its environmental risk.
References
Methodological & Application
Application Note: Determination of Dienochlor in Environmental Samples by Gas Chromatography with Electron Capture Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the organochlorine pesticide Dienochlor in environmental matrices using gas chromatography with electron capture detection (GC-ECD). The electron capture detector's high selectivity for halogenated compounds makes it exceptionally suitable for detecting this compound at trace levels.[1] This document provides comprehensive protocols for sample preparation from soil and water, optimized instrumental conditions, and expected performance data. The methodologies are based on established EPA methods and scientific literature to ensure reliability and reproducibility.
Introduction
This compound is a chlorinated cyclodiene pesticide that has been used to control mites on ornamental plants. Due to its persistent nature, monitoring its presence in the environment is crucial. Gas chromatography coupled with an electron capture detector (GC-ECD) is a widely used and effective technique for the analysis of organochlorine pesticides like this compound.[1] The ECD offers high sensitivity towards electrophilic compounds, particularly those containing halogens, making it an ideal choice for trace residue analysis. This application note provides a detailed guide for the determination of this compound in soil and water samples.
Data Presentation
Quantitative Performance Data for this compound Analysis
The following table summarizes the quantitative data for the analysis of this compound in soil, based on established methodologies.
| Parameter | Soil | Reference |
| Fortification Level | 0.2 ppm | [2] |
| Average Recovery | 98% - 106% | [2] |
| Retention Time | ~3.4 min | [2] |
Note: The performance characteristics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly matrix-dependent and should be determined by the individual laboratory. For general organochlorine pesticides, LODs and LOQs in water are often in the low µg/L range.
Experimental Protocols
Sample Preparation Protocol for Soil
This protocol is adapted from EPA method AM-0810 for the determination of this compound in soil.
Materials:
-
Isopropanol (pesticide residue grade)
-
Toluene (pesticide residue grade)
-
Aqueous Sodium Chloride (5% w/v)
-
Anhydrous Sodium Sulfate (analytical grade, heated to 400°C for 4 hours before use)
-
Homogenizer or shaker
-
Centrifuge and centrifuge tubes (50 mL)
-
Separatory funnel (250 mL)
-
Filter paper
Procedure:
-
Weigh 50 g of a homogenized soil sample into a 250 mL flask.
-
Add 100 mL of a 1:2 (v/v) isopropanol/toluene extraction solvent.
-
Shake the flask for 60 minutes on a mechanical shaker.
-
Allow the soil to settle and decant the supernatant.
-
Transfer a 30 mL aliquot of the extract to a 250 mL separatory funnel.
-
Add 100 mL of 5% aqueous sodium chloride to the separatory funnel and shake vigorously for 2 minutes to partition the isopropanol into the aqueous phase.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Dry the remaining toluene extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Collect the dried extract in a graduated cylinder and adjust the final volume to 10 mL with toluene.
-
The extract is now ready for GC-ECD analysis.
Sample Preparation Protocol for Water (General Liquid-Liquid Extraction)
This is a general liquid-liquid extraction (LLE) protocol for organochlorine pesticides in water.
Materials:
-
Hexane (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Anhydrous Sodium Sulfate
-
Separatory funnel (1 L)
-
Rotary evaporator
Procedure:
-
Measure 1 L of the water sample into a 1 L separatory funnel.
-
Add 60 mL of hexane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate and drain the aqueous (lower) layer back into the original container.
-
Drain the hexane (upper) layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of hexane, combining all extracts.
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator.
-
The extract is now ready for GC-ECD analysis.
GC-ECD Instrumental Protocol for this compound
The following instrumental conditions are optimized for the analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890B GC or equivalent |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium or Nitrogen |
| Carrier Gas Flow Rate | 5 psi (approx. 4.5 mL/min) |
| Column | 30 m x 0.53 mm I.D., 0.88 µm film thickness SE-30 bonded silicone (or equivalent) |
| Oven Temperature Program | Isothermal at 170°C for 5 minutes |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300°C |
| Makeup Gas | Nitrogen |
| Makeup Gas Flow Rate | 30 mL/min |
Visualizations
Experimental Workflow for this compound Analysis in Soil
Caption: Workflow for this compound analysis in soil.
Principle of Electron Capture Detection for this compound
Caption: Principle of this compound detection by ECD.
References
Application Notes and Protocols for Dienochlor Extraction from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienochlor is an organochlorine pesticide primarily used as an acaricide to control mites on ornamental plants.[1] As with other organochlorine pesticides, monitoring its residues in plant tissues is crucial for environmental and food safety assessments. The complex nature of plant matrices, which contain pigments, lipids, and other interfering compounds, necessitates robust extraction and cleanup protocols to ensure accurate quantification.[2]
This document provides detailed protocols for the extraction of this compound from plant tissues using three common and effective methods: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Soxhlet extraction, and Microwave-Assisted Extraction (MAE). Additionally, it outlines the typical parameters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). While the specific signaling pathway of this compound in plants is not well-documented, a generalized diagram illustrating a plant's stress response to xenobiotics is provided. This compound's known mode of action in insects involves the destabilization of nerve cell membranes as a GABA-gated chloride channel antagonist.[3]
Data Presentation: Comparison of Extraction Methods
The selection of an extraction method depends on factors such as sample throughput, solvent consumption, extraction time, and laboratory equipment availability. The following table summarizes key quantitative parameters for the three detailed protocols.
| Parameter | QuEChERS | Soxhlet Extraction | Microwave-Assisted Extraction (MAE) |
| Sample Weight | 10-15 g | 10-20 g | 2-5 g |
| Solvent Volume | 10-15 mL Acetonitrile | 200-300 mL Hexane:Acetone (1:1, v/v) | 30-40 mL Hexane:Acetone (1:1, v/v) |
| Extraction Time | < 10 minutes | 6-24 hours | 10-20 minutes |
| Solvent Consumption | Low | High | Low to Moderate |
| Throughput | High | Low | Moderate to High |
| Typical Recovery | 80-110% | 75-130% | 80-110% |
Experimental Protocols
Protocol 1: QuEChERS Extraction
The QuEChERS method is a simple and rapid procedure widely used for the analysis of pesticide residues in fruits and vegetables.[4]
Materials:
-
Homogenized plant tissue sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl) or Sodium Acetate
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) or C18 sorbent (optional, for pigmented samples)
-
50 mL centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[4]
-
Extraction:
-
Add 10-15 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing MgSO₄ and PSA sorbent (and GCB or C18 if needed for chlorophyll and lipid removal).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: The supernatant is ready for GC-MS analysis.
Protocol 2: Soxhlet Extraction
Soxhlet extraction is a classical and exhaustive technique suitable for a wide range of plant matrices.
Materials:
-
Dried and ground plant tissue sample
-
Anhydrous sodium sulfate
-
Hexane:Acetone (1:1, v/v)
-
Soxhlet extraction apparatus (thimble, extractor, condenser, round-bottom flask)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dry the plant tissue sample at 40-60°C until a constant weight is achieved.
-
Grind the dried sample to a fine powder.
-
Mix 10-20 g of the powdered sample with an equal amount of anhydrous sodium sulfate and place it in a cellulose extraction thimble.
-
-
Extraction:
-
Place the thimble inside the Soxhlet extractor.
-
Add 200-300 mL of hexane:acetone (1:1, v/v) to the round-bottom flask.
-
Assemble the apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-24 hours, with a siphon cycle rate of 4-6 cycles per hour.
-
-
Concentration: After extraction, allow the solvent to cool. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Cleanup: The concentrated extract may require a cleanup step using a Florisil or silica gel column to remove interferences before GC-MS analysis.
-
Analysis: The cleaned extract is ready for analysis.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE is a more modern technique that utilizes microwave energy to accelerate the extraction process, reducing solvent consumption and extraction time.
Materials:
-
Fresh or dried homogenized plant tissue sample
-
Hexane:Acetone (1:1, v/v)
-
Microwave extraction system with extraction vessels
-
Filtration apparatus
Procedure:
-
Sample Preparation: Weigh 2-5 g of the homogenized plant sample directly into the microwave extraction vessel.
-
Extraction:
-
Add 30-40 mL of hexane:acetone (1:1, v/v) to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: typically, a temperature of 100-115°C for 10-20 minutes.
-
-
Cooling and Filtration:
-
After the extraction program is complete, allow the vessel to cool to room temperature.
-
Filter the extract to remove solid plant material.
-
-
Concentration and Cleanup: The extract may be concentrated and cleaned up using the same procedures as for Soxhlet extraction if necessary.
-
Analysis: The final extract is ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are typical starting parameters for the analysis of this compound. Method optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Inlet Temperature | 250-280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C, hold for 10 min. |
| Transfer Line Temp | 280-300°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Visualization of Experimental Workflow and Biological Pathway
Caption: Experimental workflow for this compound extraction.
Caption: Generalized plant stress response to a xenobiotic.
References
Application Notes and Protocols for Dienochlor Formulation in Experimental Greenhouse Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienochlor is an organochlorine miticide historically used for the control of various mite species on ornamental plants in greenhouse settings.[1][2][3] As a non-systemic, contact miticide, its efficacy relies on thorough coverage of the plant foliage.[2] this compound's primary mode of action is the disruption of the central nervous system in mites by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel.[4] This interference with the nervous system also disrupts the egg-laying ability of female mites.
This document provides detailed protocols for the preparation of experimental this compound formulations and their evaluation in greenhouse trials for both miticidal efficacy and phytotoxicity. The information is intended to guide researchers in the standardized assessment of this compound's potential in controlled environments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development and for understanding its environmental behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | perchloro-1,1'-bicyclopenta-2,4-dienyl | |
| CAS Number | 2227-17-0 | |
| Molecular Formula | C₁₀Cl₁₀ | |
| Molecular Weight | 474.64 g/mol | |
| Appearance | Colorless crystalline solid (pure); Light yellow powder (technical) | |
| Melting Point | 122-123 °C | |
| Water Solubility | 25 mg/L at 20-25 °C | |
| Solubility in Other Solvents | Moderately soluble in benzene, xylene, and other aromatic hydrocarbons; Slightly soluble in hot ethanol, acetone, and cyclohexane. | |
| Vapor Pressure | 1.3 mPa at 25 °C |
Experimental Formulations
Two common types of pesticide formulations for greenhouse applications are Wettable Powders (WP) and Emulsifiable Concentrates (EC). The following sections provide protocols for preparing experimental batches of these formulations. Commercial products such as Pentac WP contained 50% this compound, while Pentac Aquaflow contained 38% this compound. These percentages can serve as a starting point for experimental formulations.
Wettable Powder (WP) Formulation
A wettable powder is a dry formulation that is mixed with water to form a suspension for spraying.
-
This compound (technical grade, >95% purity)
-
Inert carrier (e.g., Kaolin clay, silica)
-
Wetting agent (e.g., sodium lignosulfonate)
-
Dispersing agent (e.g., sodium alkylnaphthalenesulfonate)
-
Mortar and pestle or ball mill
-
Top-loading balance
-
Spatula
-
Sieve (100-mesh)
-
Accurately weigh 50.0 g of technical grade this compound.
-
Weigh 45.0 g of the inert carrier (e.g., Kaolin clay).
-
Weigh 3.0 g of the wetting agent (e.g., sodium lignosulfonate).
-
Weigh 2.0 g of the dispersing agent (e.g., sodium alkylnaphthalenesulfonate).
-
Combine all components in a mortar or the chamber of a ball mill.
-
Thoroughly grind and mix the components until a homogenous fine powder is achieved. If using a mortar and pestle, grind for at least 15-20 minutes.
-
Pass the mixture through a 100-mesh sieve to ensure a uniform particle size.
-
Store the final WP formulation in a labeled, airtight, and light-proof container in a cool, dry place.
Table 2: Example Recipe for a 100 g Batch of 50% this compound Wettable Powder
| Component | Purpose | Weight (g) |
| This compound (technical) | Active Ingredient | 50.0 |
| Kaolin Clay | Inert Carrier | 45.0 |
| Sodium Lignosulfonate | Wetting Agent | 3.0 |
| Sodium Alkylnaphthalenesulfonate | Dispersing Agent | 2.0 |
| Total | 100.0 |
Emulsifiable Concentrate (EC) Formulation
An emulsifiable concentrate is a liquid formulation that forms an emulsion when mixed with water.
-
This compound (technical grade, >95% purity)
-
Solvent (e.g., Xylene, aromatic solvent blend)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants such as calcium dodecylbenzenesulfonate and ethoxylated castor oil)
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Top-loading balance
-
Graduated cylinders
-
In a glass beaker, weigh 38.0 g of technical grade this compound.
-
Add 50.0 mL of the solvent (e.g., Xylene) to the beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved. Gentle warming may be required but should be done with caution in a well-ventilated fume hood.
-
Add 12.0 g of the emulsifier blend to the solution.
-
Continue stirring until the emulsifier is fully incorporated and the solution is homogenous.
-
Transfer the final EC formulation to a labeled, solvent-resistant container and store in a cool, dry, and well-ventilated area away from heat sources.
Table 3: Example Recipe for a 100 mL Batch of 38% this compound Emulsifiable Concentrate
| Component | Purpose | Amount |
| This compound (technical) | Active Ingredient | 38.0 g |
| Xylene | Solvent | 50.0 mL |
| Emulsifier Blend | Emulsifying Agent | 12.0 g |
Greenhouse Efficacy Trial Protocol
This protocol outlines a method for evaluating the efficacy of the experimental this compound formulations against the two-spotted spider mite (Tetranychus urticae), a common greenhouse pest.
Materials and Methods
-
Host plants: Bush bean plants (Phaseolus vulgaris) are a suitable host for rearing and testing T. urticae.
-
Mite culture: A healthy, age-structured colony of T. urticae.
-
Experimental this compound formulations (WP and EC).
-
Control treatments: A negative control (water spray) and a positive control (a commercially available miticide with a different mode of action).
-
Spray bottles or a backpack sprayer for application.
-
Stereomicroscope for mite counting.
-
Environmental growth chamber or a dedicated greenhouse section with controlled temperature, humidity, and photoperiod.
Experimental Design and Procedure
-
Plant Preparation: Grow bush bean plants to the two- to three-true-leaf stage.
-
Mite Infestation: Infest each plant with 20-30 adult female T. urticae 3-4 days prior to treatment application to allow for establishment and egg-laying.
-
Experimental Setup: Arrange the infested plants in a randomized complete block design with at least four replicates per treatment. Treatments should include a range of concentrations for each experimental formulation, a water-only control, and a commercial standard.
-
Treatment Application:
-
Prepare the spray solutions for each treatment concentration. For the WP formulation, create a slurry with a small amount of water before adding it to the final volume to ensure proper dispersion. For the EC formulation, add the required amount to water and agitate.
-
Spray the plants to the point of runoff, ensuring thorough coverage of both upper and lower leaf surfaces.
-
-
Data Collection:
-
At 3, 7, and 14 days after treatment (DAT), select two leaves from each plant.
-
Using a stereomicroscope, count the number of live adult mites, nymphs, and eggs on each leaf.
-
Calculate the percent mortality and the reduction in egg viability for each treatment compared to the control.
-
Table 4: Efficacy Data Collection Summary
| Time Point | Data to Collect (per leaf) |
| 3 DAT | Number of live adult mites, nymphs, and eggs |
| 7 DAT | Number of live adult mites, nymphs, and eggs |
| 14 DAT | Number of live adult mites, nymphs, and eggs |
Phytotoxicity Assessment Protocol
This protocol is designed to evaluate the potential for the experimental this compound formulations to cause phytotoxic effects on a range of ornamental plants.
Materials and Methods
-
A selection of ornamental plant species commonly grown in greenhouses (e.g., roses, chrysanthemums, poinsettias, impatiens).
-
Experimental this compound formulations (WP and EC) at various concentrations, including a high rate (e.g., 2x the highest effective miticidal rate).
-
Control treatment (water spray).
-
Spray equipment.
Experimental Design and Procedure
-
Plant Material: Use healthy, well-established plants of each selected species.
-
Experimental Setup: For each plant species, arrange plants in a randomized complete block design with at least five replicates per treatment.
-
Treatment Application: Apply the treatments as a foliar spray to the point of runoff.
-
Data Collection:
-
Visually assess the plants for signs of phytotoxicity at 3, 7, and 14 DAT.
-
Use a rating scale to quantify any observed damage.
-
Table 5: Phytotoxicity Rating Scale
| Rating | Description of Symptoms |
| 0 | No visible injury. |
| 1 | Slight leaf yellowing (chlorosis) or spotting on less than 10% of the foliage. |
| 2 | Moderate chlorosis, necrosis, or leaf distortion on 10-25% of the foliage. |
| 3 | Severe chlorosis, necrosis, leaf drop, or stunting affecting 26-50% of the plant. |
| 4 | Very severe injury, with more than 50% of the plant affected, or plant death. |
Visualizations
Signaling Pathway
Caption: this compound's mode of action as a GABA receptor antagonist.
Experimental Workflow
Caption: Workflow for greenhouse efficacy and phytotoxicity trials.
References
Troubleshooting & Optimization
Technical Support Center: Dienochlor Analysis in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Dienochlor in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is an organochlorine pesticide used to control mites on various agricultural and ornamental crops. Its analysis can be challenging due to its complex chemical structure and the potential for degradation at high temperatures. Furthermore, when analyzing this compound in complex matrices such as soil, fatty foods, and plant materials, co-extracted matrix components can interfere with the analytical signal, leading to inaccurate quantification.
Q2: What are matrix effects in the context of this compound analysis?
Matrix effects are the alteration of the analytical signal of a target analyte (this compound) due to the presence of co-extracted components from the sample matrix.[1][2][3] These effects can manifest as either signal enhancement or suppression, leading to erroneously high or low quantitative results, respectively.[4] In gas chromatography (GC), matrix components can accumulate in the injector port and on the column, leading to peak shape distortion and shifts in retention time.[1]
Q3: How can I identify if matrix effects are impacting my this compound analysis?
Matrix effects can be identified by observing one or more of the following:
-
Poor reproducibility: High variability in results for replicate samples.
-
Inaccurate quantification: Results from spiked samples are significantly different from the expected concentration.
-
Peak shape distortion: Tailing or fronting of the this compound peak in the chromatogram.
-
Shifting retention times: The retention time of this compound varies between standards and real samples.
-
Signal suppression or enhancement: Comparing the peak area of this compound in a pure solvent standard to its peak area in a matrix-matched standard. A significant difference indicates the presence of matrix effects.
Q4: What are the common analytical techniques for this compound determination?
Gas chromatography (GC) coupled with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is the most common technique for this compound analysis. GC-MS is often preferred due to its higher selectivity and ability to provide structural information for confirmation.
Q5: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?
Effective sample preparation is crucial for minimizing matrix effects. Common techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a solvent extraction step with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain either the analyte or the interfering components, allowing for their separation.
-
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound analysis in complex samples.
Problem 1: Low or No Recovery of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Extraction | Optimize the extraction solvent and method. For complex matrices, ensure thorough homogenization. For dry samples, a hydration step may be necessary before extraction. |
| Analyte Degradation | This compound can be sensitive to high temperatures. Check the GC inlet temperature and consider using a programmed temperature vaporization (PTV) inlet. Also, ensure the glassware used is clean and deactivated to prevent catalytic degradation. |
| Loss during Cleanup | The chosen cleanup sorbent in QuEChERS or SPE may be too aggressive and retain this compound. Evaluate different sorbents or reduce the amount of sorbent used. |
| Improper pH | The pH of the extraction and cleanup steps can influence the stability and recovery of this compound. Ensure the pH is controlled and optimized for your specific matrix. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Action |
| Active Sites in GC System | Co-extracted matrix components can create active sites in the GC inlet liner and the front of the analytical column. Use a deactivated liner and perform regular maintenance, including trimming the first few centimeters of the column. |
| Column Overload | Injecting too much sample or a sample with a high concentration of matrix components can lead to column overload. Dilute the sample extract or use a column with a higher loading capacity. |
| Incompatible Solvent | The injection solvent may not be compatible with the GC column's stationary phase, leading to poor focusing of the analyte band. A solvent exchange step to a more compatible solvent may be necessary. |
Problem 3: Signal Enhancement or Suppression
Possible Causes & Solutions
| Cause | Recommended Action |
| Matrix-Induced Enhancement | Non-volatile matrix components in the GC inlet can "protect" the analyte from degradation, leading to an enhanced signal. This is a common issue in GC analysis of pesticides. |
| Ion Suppression (MS Detection) | In GC-MS, co-eluting matrix components can interfere with the ionization of this compound in the ion source, leading to a suppressed signal. |
| Mitigation Strategy: Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for both signal enhancement and suppression effects. |
| Mitigation Strategy: Standard Addition | For highly variable matrices, the standard addition method can be used. This involves adding known amounts of the analyte to the sample extract and extrapolating to determine the original concentration. |
| Mitigation Strategy: Isotope Dilution | Use a stable isotope-labeled internal standard for this compound, if available. This is the most effective way to correct for matrix effects as the internal standard will behave similarly to the native analyte throughout the entire analytical process. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Experimental Protocols
Generic QuEChERS Sample Preparation for Complex Matrices
This protocol is a general guideline and should be optimized for the specific matrix being analyzed.
Materials:
-
Homogenized sample
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (dSPE) cleanup tubes containing a sorbent mixture (e.g., PSA, C18, GCB)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate the sample.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet.
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE cleanup tube.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge the dSPE tube at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
GC-MS Analysis of this compound
This is a starting point for method development. The parameters should be optimized for your specific instrument and application.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Capillary GC column suitable for organochlorine pesticide analysis (e.g., 5% phenyl-methylpolysiloxane)
GC Conditions:
| Parameter | Setting |
|---|---|
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Column Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min |
MS Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions for this compound | Monitor characteristic ions for this compound (specific m/z values should be determined from a standard). |
Workflow for Sample Preparation and Analysis
Caption: A schematic of the sample preparation and analysis workflow.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of organochlorine pesticides in complex matrices. These values are indicative and may vary depending on the specific matrix, instrumentation, and method used.
Table 1: Recovery of Organochlorine Pesticides using QuEChERS in Various Matrices
| Pesticide | Matrix | Fortification Level (ng/g) | Average Recovery (%) | RSD (%) |
| Dieldrin | Milk | 10 | 88 | <15 |
| Heptachlor | Milk | 10 | 85 | <15 |
| Endrin | Milk | 10 | 86 | <15 |
| 4,4'-DDE | Milk | 10 | 76 | <20 |
| 4,4'-DDT | Milk | 10 | 88 | <15 |
Data adapted from a study on whole milk analysis.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Organochlorine Pesticides
| Pesticide | Method | LOD (µg/L) | LOQ (µg/L) |
| Heptachlor | SDME-GC-MS | 0.022 | - |
| Aldrin | SDME-GC-MS | 0.025 | - |
| Dieldrin | SDME-GC-MS | 0.035 | - |
| Endrin | SDME-GC-MS | 0.041 | - |
| 4,4'-DDT | SDME-GC-MS | 0.038 | - |
Data from a study using single-drop microextraction (SDME) coupled with GC-MS.
By following the guidance in this technical support center, researchers can better understand, identify, and mitigate the challenges associated with matrix effects in the analysis of this compound in complex samples, ultimately leading to more accurate and reliable results.
References
- 1. scispace.com [scispace.com]
- 2. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
Technical Support Center: Trace-Level Dienochlor Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination sources during trace-level analysis of Dienochlor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of contamination in trace-level this compound analysis?
A1: Contamination in organochlorine pesticide analysis, including for this compound, can originate from several sources throughout the analytical workflow. These can be broadly categorized as:
-
Solvents and Reagents: Impurities present even in high-purity solvents can become significant when samples are concentrated.[1][2] Water used for rinsing or reagent preparation can also introduce contaminants.
-
Sample Collection and Storage Containers: Plastic containers are a primary source of contamination, leaching plasticizers like phthalates (e.g., DEHP, DBP) which can interfere with analysis.[3][4][5] It is recommended to use glass containers with PTFE-lined caps.
-
Laboratory Hardware and Glassware: Improperly cleaned glassware can harbor residues from previous analyses or cleaning agents. Plastic components in sample processing equipment (e.g., pipette tips, tubing, syringe filters) are significant sources of phthalate and other additive contamination.
-
The Laboratory Environment: Dust and airborne particles in the lab can settle into samples, introducing contaminants.
-
Analytical Instrumentation: Contamination can arise from the gas chromatograph (GC) system itself, including the carrier gas, injection port septum, liner, and column bleed.
Q2: My chromatogram shows unexpected peaks (ghost peaks) in my blank samples. What is the likely cause and how can I fix it?
A2: Ghost peaks in blank runs are a classic sign of contamination. The source can be isolated by systematically running blanks at different stages of your process.
-
Instrument Blank: Start by running a "no injection" blank, where the GC runs its temperature program without any injection. If peaks are present, the contamination source is likely within the GC system itself (e.g., carrier gas, column bleed, or detector contamination).
-
Solvent Blank: Inject a clean, high-purity solvent. If new peaks appear, the contamination is likely from your solvent, syringe, or sample vials.
-
Method Blank: Process a sample with no analyte through the entire extraction and workup procedure. If ghost peaks appear here, the contamination is being introduced during sample preparation (e.g., from glassware, reagents, or plasticware).
Troubleshooting Steps for Ghost Peaks:
-
Check Gas Purity: Ensure high-purity (99.9995% or higher) carrier and makeup gases are used, and that gas traps are functional.
-
Inspect Injection Port: The septum and liner are common sources of contamination. Replace the septum and clean or replace the inlet liner.
-
Condition the Column: Bake out the column at a high temperature (below its maximum limit) to remove contaminants that may have accumulated.
-
Clean the Syringe: Thoroughly clean the injection syringe or use a new one.
-
Review Sample Handling: Ensure all glassware is meticulously cleaned according to protocol and minimize the use of plastic consumables.
Q3: How can I minimize contamination from plastic labware?
A3: Phthalates and other plasticizers are common contaminants that can leach from plastic materials.
-
Avoid Plastics Where Possible: Use glass volumetric flasks, pipettes, and containers with PTFE-lined caps whenever feasible.
-
Select Appropriate Plastics: If plastics are unavoidable, choose materials less likely to leach interfering compounds. Polypropylene (PP) is often a better choice than polyvinyl chloride (PVC).
-
Solvent Compatibility: Be aware that organic solvents can accelerate the leaching of additives from plastics. For example, n-hexane is often used in worst-case scenario leaching tests.
-
Pre-rinse: Rinse all labware, including pipette tips and vials, with a high-purity solvent before use.
Data on Potential Contaminants
Table 1: Leaching of Common Phthalates from Plastic Materials
The following table summarizes data on the leaching of common phthalate plasticizers from various plastic types into organic solvents. This illustrates the potential for contamination when using plastic labware.
| Plastic Type | Phthalate | Solvent | Leaching Concentration/Amount | Reference |
| Polyvinyl Chloride (PVC) | DEHP | n-Hexane | 5.19 to 28.76% by weight | |
| Polyvinyl Chloride (PVC) | DEHP | Ethanol (100%) | 11.5 ppm after 72 hours | |
| Polyvinyl Chloride (PVC) | DEHP | Acetone | 69.0 ppm after 24 hours | |
| Polypropylene (PP) Syringe | DEHP | Simulant Fluid | 41.3 µg leached in 60 min | |
| PVC (Medical Tubing) | DEHP | Polysorbate 80 | Diffusion increased with temperature |
DEHP: Di(2-ethylhexyl) phthalate; DBP: Dibutyl phthalate. Note: Leaching is highly dependent on temperature, contact time, and the specific formulation of the plastic.
Table 2: Common Impurities in Laboratory Solvents
Different grades of solvents have varying levels of purity. For trace analysis, using high-purity grades (e.g., HPLC, LC-MS) is critical, as concentrating samples will also concentrate any impurities.
| Solvent Grade | Typical Purity | Common Impurities | Application |
| Technical Grade | Variable | Other solvents, water, non-volatile residues | General cleaning, non-critical applications |
| ACS Reagent Grade | ≥95% | Water, trace metals, other organic compounds | General laboratory use, qualitative analysis |
| HPLC Grade | >99% | Low UV-absorbing impurities, low water content, low residue | High-Performance Liquid Chromatography |
| LC-MS Grade | >99.9% | Very low metal ion content, minimal particulate matter | Liquid Chromatography-Mass Spectrometry |
This table provides a general overview. Always refer to the manufacturer's certificate of analysis for specific impurity levels.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Cleaning Glassware for Trace Pesticide Analysis
This protocol is essential for preventing cross-contamination from glassware.
Materials:
-
Phosphate-free laboratory detergent
-
Deionized (DI) water
-
HPLC-grade acetone
-
HPLC-grade hexane
-
Drying oven
Procedure:
-
Initial Rinse: As soon as possible after use, rinse glassware with an appropriate solvent (e.g., acetone) to remove the bulk of any organic residues.
-
Detergent Wash: Wash the glassware with a hot solution of phosphate-free detergent. Use brushes to scrub all surfaces thoroughly.
-
Tap Water Rinse: Rinse thoroughly with hot tap water to remove all detergent.
-
Deionized Water Rinse: Rinse at least 3-4 times with deionized water to remove any remaining detergent and inorganic residues.
-
Solvent Rinse: Rinse 2-3 times with HPLC-grade acetone to remove any residual organic traces and to aid in drying.
-
Final Rinse (Optional but Recommended): For highly sensitive analyses, perform a final rinse with high-purity hexane or the solvent that will be used in the analysis.
-
Drying: Dry the glassware in an oven at a temperature sufficient to evaporate the final rinse solvent (e.g., 105-130°C). Avoid higher temperatures that could bake on residues.
-
Storage: Store the clean glassware in a clean, dust-free environment, covered with aluminum foil.
Visual Guides
Contamination Pathways
This diagram illustrates how contaminants can be introduced into a sample at various stages of the analytical process.
Caption: Potential pathways for contaminant introduction during sample analysis.
Experimental Workflow for Contamination Control
This workflow outlines the key steps in trace-level analysis with integrated quality control checks to monitor for contamination.
Caption: Analytical workflow with built-in quality control steps.
Troubleshooting Logic for Contamination
This decision tree provides a logical approach to identifying the source of contamination when it is detected in your results.
References
- 1. ghost peak gc-ecd organopesticide analysis - Chromatography Forum [chromforum.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 4. Quantification and risk assessment of phthalate leachate from single-use consumer plastics using solid phase microextraction gas chromatography/mass spectrometry | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Advancing Dienochlor Analysis: A Comparative Guide to a New QuEChERS-Based GC-MS/MS Method
For researchers, scientists, and professionals in drug development, this guide offers a comprehensive comparison of a novel analytical method for the detection of Dienochlor against the established gas chromatography with electron capture detection (GC-ECD) technique. The guide details a modern approach utilizing Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation followed by gas chromatography-tandem mass spectrometry (GC-MS/MS), providing supporting data and experimental protocols for validation.
The accurate and reliable quantification of the organochlorine pesticide this compound is crucial for environmental monitoring and food safety. While traditional methods like GC-ECD have been widely used, new methodologies aim to enhance selectivity, reduce matrix interference, and improve overall performance. This guide presents a side-by-side comparison of a validated QuEChERS-GC-MS/MS method with the conventional GC-ECD approach for this compound analysis.
Performance Comparison of Analytical Methods
The validation of any new analytical method is paramount to ensure its suitability for its intended purpose. Key performance indicators include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes the typical performance characteristics of the new QuEChERS-GC-MS/MS method compared to the established GC-ECD method for the analysis of organochlorine pesticides like this compound.
| Performance Metric | New Method (QuEChERS-GC-MS/MS) | Existing Method (GC-ECD) |
| **Linearity (R²) ** | ≥ 0.99[1][2] | ≥ 0.99[3] |
| Accuracy (% Recovery) | 70-120%[4][5] | 70-120% |
| Precision (% RSD) | < 20% | < 20% |
| Limit of Detection (LOD) | 0.01 - 1 ng/g | 0.01 - 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.05 - 3 ng/g | 0.05 - 0.3 ng/g |
| Selectivity | High (mass-based detection) | Moderate (potential for matrix interference) |
Experimental Workflow and Protocols
A clear understanding of the experimental procedures is essential for replicating and validating analytical methods. The following sections and diagrams illustrate the workflows for both the new and existing methods.
New Method: QuEChERS Extraction and GC-MS/MS Analysis
The QuEChERS method offers a streamlined and efficient approach to sample preparation, significantly reducing solvent consumption and time compared to traditional liquid-liquid extraction.
Workflow for this compound analysis using QuEChERS and GC-MS/MS.
Detailed Protocol:
-
Sample Extraction: Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Vortex for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA), C18 sorbents, and anhydrous MgSO₄. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at a high speed for 5 minutes.
-
Analysis: The resulting supernatant is ready for injection into the GC-MS/MS system.
-
GC-MS/MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 70 °C, ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min, hold for 10 minutes.
-
MS/MS Detection: Monitor specific precursor and product ion transitions for this compound.
-
Existing Method: Liquid-Liquid Extraction and GC-ECD Analysis
The traditional method for this compound analysis involves liquid-liquid extraction followed by gas chromatography with an electron capture detector.
Workflow for this compound analysis using LLE and GC-ECD.
Detailed Protocol:
-
Extraction: A specified amount of the sample is mixed with water and extracted with a suitable organic solvent, such as dichloromethane or a hexane/acetone mixture, in a separatory funnel.
-
Drying: The collected organic layer is passed through anhydrous sodium sulfate to remove any residual water.
-
Concentration: The extract is then concentrated to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
GC-ECD Conditions:
-
Column: A non-polar or semi-polar capillary column is typically used.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Isothermal or a temperature gradient program suitable for separating organochlorine pesticides.
-
Detector: Electron Capture Detector (ECD) at 300 °C.
-
Conclusion
The new analytical method employing QuEChERS extraction followed by GC-MS/MS offers significant advantages in terms of selectivity and reduced matrix interference for the determination of this compound. While the established GC-ECD method can provide high sensitivity for halogenated compounds, it is more susceptible to false positives from co-eluting interfering substances. The choice of method will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix and the need for confirmatory results. The data and protocols presented in this guide provide a solid foundation for laboratories looking to validate and implement a modern and robust method for this compound detection.
References
- 1. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 2. researchgate.net [researchgate.net]
- 3. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Dienochlor's Impact on Non-Target Predatory Mites: A Comparative Analysis with Other Pesticides
For Researchers, Scientists, and Drug Development Professionals
The careful selection of pesticides is a critical component of integrated pest management (IPM) programs, aiming to control target pests while minimizing harm to beneficial organisms. Predatory mites (Acari: Phytoseiidae) are vital biological control agents, and understanding the impact of pesticides on these non-target species is paramount for sustainable agriculture and ecosystem health. This guide provides a comparative analysis of the effects of Dienochlor, an organochlorine acaricide, on non-target predatory mites versus a range of other commonly used pesticides. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from other organochlorine pesticides, such as dicofol and endosulfan, as proxies to infer its potential effects.
Executive Summary
This compound, an organochlorine pesticide, is expected to exhibit high toxicity to predatory mites, a characteristic shared with other pesticides in its class.[1] This contrasts with more modern, selective acaricides designed to have minimal impact on these beneficial arthropods. This guide synthesizes available data on the lethal and sublethal effects of various pesticides on key predatory mite species, including Phytoseiulus persimilis, Neoseiulus californicus, and Amblyseius swirskii. The data is presented in comprehensive tables for straightforward comparison, accompanied by detailed experimental protocols and a visual representation of a typical toxicity testing workflow.
Signaling Pathways and Mode of Action
This compound acts as a GABA-gated chloride channel antagonist, disrupting the central nervous system of target organisms.[2] This mode of action is not specific to pests and can have significant adverse effects on non-target arthropods, including predatory mites. The disruption of the nervous system leads to paralysis and death.
Caption: Mode of action of this compound on the nervous system.
Comparative Toxicity Data
The following tables summarize the lethal and sublethal effects of this compound (with organochlorine proxies) and other pesticides on various predatory mite species. The data is compiled from multiple laboratory and field studies.
Table 1: Lethal Effects (LC50) of Various Pesticides on Adult Predatory Mites
| Pesticide Class | Active Ingredient | Predatory Mite Species | LC50 (mg a.i./L) | Reference |
| Organochlorine | Dicofol (proxy for this compound) | Phytoseiulus persimilis | Highly Toxic (Specific LC50 not provided) | [3] |
| Endosulfan (proxy for this compound) | Amblyseius fallacis | Non-toxic | [4] | |
| Endosulfan (proxy for this compound) | Typhlodromus pyri | Non-toxic | [4] | |
| Organophosphate | Acephate | Neoseiulus idaeus | >100% mortality at field rates | |
| Pyrethroid | Bifenthrin | Phytoseiulus persimilis | Highly Toxic | |
| Alpha-cypermethrin | Amblyseius andersoni | Moderately Toxic | ||
| Neonicotinoid | Imidacloprid | Neoseiulus idaeus | >100% mortality at field rates | |
| Avermectin | Abamectin | Phytoseiulus persimilis | Toxic | |
| Carbamate | Carbaryl | Amblyseius fallacis | Highly Toxic | |
| Selective Acaricide | Hexythiazox | Phytoseiulus persimilis | Harmless | |
| Fenpyroximate | Phytoseiulus persimilis | Toxic | ||
| Acequinocyl | Phytoseiulus persimilis | Moderately Sensitive |
Table 2: Sublethal Effects of Various Pesticides on Predatory Mites
| Pesticide Class | Active Ingredient | Predatory Mite Species | Sublethal Effects Observed | Reference |
| Organochlorine | Endosulfan (proxy for this compound) | General | Can cause sublethal effects impacting population dynamics | |
| Organophosphate | Acephate | Neoseiulus idaeus | Reduced fecundity and survival of offspring | |
| Pyrethroid | Alpha-cypermethrin | Amblyseius andersoni | Reduced population densities | |
| Neonicotinoid | Imidacloprid | Neoseiulus idaeus | Reduced fecundity and survival of offspring | |
| Avermectin | Abamectin | Phytoseiulus persimilis | Reduced reproduction | |
| Selective Acaricide | Fenpyroximate | Amblyseius andersoni | Reduced fecundity |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized toxicological bioassays. A typical experimental workflow is outlined below.
Residual Bioassay Protocol
A common method to assess the toxicity of pesticides to predatory mites is the residual bioassay on leaf discs.
-
Preparation of Leaf Discs: Leaf discs (e.g., from bean or citrus leaves) are placed on a substrate of wet cotton or agar in Petri dishes to maintain turgor.
-
Pesticide Application: The leaf discs are treated with different concentrations of the test pesticide using a precision sprayer (e.g., Potter spray tower) to ensure uniform deposition. Control discs are treated with water or a solvent control.
-
Introduction of Mites: After the pesticide residue has dried, a cohort of adult female predatory mites (e.g., 20-30 individuals) is transferred to each leaf disc.
-
Incubation: The Petri dishes are maintained under controlled environmental conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) after exposure. Mites that are unable to move when gently prodded with a fine brush are considered dead.
-
Sublethal Effects Assessment: To assess sublethal effects, surviving mites may be transferred to clean leaf discs and their fecundity (number of eggs laid per female per day) and the viability of their offspring are monitored over a set period.
-
Data Analysis: The mortality data is corrected for control mortality (e.g., using Abbott's formula) and used to calculate the LC50 (lethal concentration to kill 50% of the population) through probit analysis. Sublethal effects are analyzed using appropriate statistical tests (e.g., ANOVA, t-test).
Caption: Experimental workflow for a residual bioassay.
Discussion and Conclusion
The available evidence, though indirect for this compound, strongly suggests that as an organochlorine pesticide, it poses a significant risk to non-target predatory mites. Organochlorines are known for their broad-spectrum activity and persistence in the environment, which can lead to long-term disruption of biological control programs. In contrast, many modern acaricides have been developed with greater selectivity, aiming to minimize harm to beneficial species.
For researchers and professionals in drug and pesticide development, this comparative analysis underscores the importance of considering the non-target effects of active ingredients early in the development process. The integration of toxicological studies on key beneficial organisms, such as predatory mites, is crucial for the development of sustainable and effective pest management solutions. Future research should prioritize direct toxicological assessments of this compound on a range of predatory mite species to provide more definitive data and refine IPM recommendations.
References
Validating Oviposition Disruption as a Primary Acaricide Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel acaricides with unique modes of action (MOA) is critical for effective mite management and mitigating the evolution of resistance. One such promising strategy is the disruption of mite egg-laying (oviposition). This guide provides a comparative analysis of acaricides with this MOA, supported by experimental data and detailed protocols for validation.
The Significance of Targeting Mite Fecundity
Acaricides that reduce or inhibit egg-laying offer a distinct advantage over traditional adulticides. By preventing the next generation of mites, these compounds can lead to a more rapid and sustained decline in pest populations. This MOA can be particularly effective against mites with short life cycles and high reproductive rates, such as the two-spotted spider mite (Tetranychus urticae) and the poultry red mite (Dermanyssus gallinae).[1][2][3][4]
Comparative Efficacy of Acaricides on Mite Egg-Laying
Several classes of acaricides, including both synthetic chemicals and biopesticides, have demonstrated significant effects on mite fecundity. The following table summarizes the quantitative impact of various active ingredients on the egg-laying capacity of different mite species.
| Active Ingredient/Product | Mite Species | Dosage/Concentration | Reduction in Fecundity/Oviposition | Reference |
| B-azolemiteacrylic | Tetranychus urticae | LC10 | 30.9% reduction in fecundity of F0 females | [3] |
| B-azolemiteacrylic | Tetranychus urticae | LC30 | 39.2% reduction in fecundity of F0 females | |
| Azadirachtin | Tetranychus urticae | Not Specified | Significant reduction in fecundity and fertility | |
| Oxymatrine | Tetranychus urticae | Not Specified | Significant reduction in fecundity and fertility | |
| Fluralaner | Dermanyssus gallinae | 0.5 mg/kg bodyweight (oral) | No mite oviposition occurred up to 15 days post-treatment | |
| Plant Essential Oils (e.g., Clove, Lemongrass) | Tetranychus urticae | Not Specified | Inhibition rates exceeding 60% | |
| Spiromesifen | Oligonychus coffeae | 96 g a.i/ ha | Over 90% reduction in mite population (implying impact on reproduction) | |
| Cyflumetofen | Oligonychus coffeae | 125 g a.i/ ha | Over 90% reduction in mite population (implying impact on reproduction) |
Note: The methodologies and endpoints in these studies may vary, affecting direct comparability. LC10 and LC30 refer to the lethal concentrations that cause 10% and 30% mortality, respectively.
Experimental Protocols for Validating Oviposition Disruption
Validating the disruption of egg-laying as a primary MOA requires carefully designed bioassays. Below are detailed methodologies for key experiments.
Leaf Disc Bioassay for Fecundity Assessment
This method is widely used to evaluate the sublethal effects of acaricides on phytophagous mites like Tetranychus urticae.
-
Materials:
-
Mite-free host plant leaves (e.g., bean, strawberry)
-
Petri dishes
-
Agar or water-saturated cotton
-
Acaricide solutions at various concentrations
-
Control solution (e.g., water with a surfactant)
-
Fine camel-hair brush
-
Stereomicroscope
-
-
Procedure:
-
Prepare leaf discs of a uniform size (e.g., 2-3 cm in diameter) from healthy, untreated host plants.
-
Place each leaf disc, abaxial side up, on a layer of agar or water-saturated cotton in a Petri dish. This creates a "moat" to confine the mites.
-
Apply the acaricide solutions and the control solution to the leaf discs, ensuring complete and uniform coverage. Allow the discs to air dry.
-
Transfer a cohort of newly emerged adult female mites (e.g., 10-20 per disc) onto the treated leaf discs using a fine brush.
-
Incubate the Petri dishes under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
At regular intervals (e.g., every 24 hours), count and record the number of eggs laid on each leaf disc under a stereomicroscope.
-
Continue daily egg counts for a set period (e.g., 7-10 days) or until the mites in the control group begin to die.
-
Calculate the mean number of eggs per female per day for each treatment and compare it to the control.
-
Egg Hatch Assay for Ovicidal Activity
This assay determines if an acaricide directly affects the viability of mite eggs.
-
Materials:
-
Host plant leaf discs
-
Petri dishes with agar or water-saturated cotton
-
Healthy, gravid female mites
-
Acaricide solutions and control
-
Stereomicroscope
-
-
Procedure:
-
Place gravid female mites on untreated leaf discs and allow them to lay eggs for a defined period (e.g., 12-24 hours).
-
Remove the adult mites, leaving a known number of eggs on each disc.
-
Treat the leaf discs with the acaricide solutions and control as described in the fecundity assay.
-
Incubate the treated discs under controlled conditions.
-
Monitor the eggs daily and record the number of hatched larvae.
-
After a period sufficient for all viable eggs in the control group to hatch, calculate the percentage of egg hatch for each treatment.
-
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental designs and biological processes.
Caption: Experimental workflow for validating oviposition disruption MOA.
While the precise signaling pathways for oviposition in mites are complex and not fully elucidated for all species, acaricides that inhibit lipid biosynthesis, such as tetronic acid derivatives, are known to disrupt oogenesis.
Caption: Inhibition of lipid synthesis and its impact on mite egg development.
Conclusion
Validating the disruption of mite egg-laying as a primary mode of action is a crucial step in the development of next-generation acaricides. The experimental protocols outlined in this guide provide a robust framework for assessing the efficacy of novel compounds. By focusing on sublethal effects such as fecundity and fertility, researchers can identify promising candidates for integrated pest management programs that aim to control mite populations sustainably and effectively. The continued exploration of acaricides with novel MOAs, including those that interfere with mite reproduction, is essential for overcoming the challenge of acaricide resistance.
References
- 1. The acaricidal speed of kill of orally administered fluralaner against poultry red mites (Dermanyssus gallinae) on laying hens and its impact on mite reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Essential Oils: Dual Action of Toxicity and Egg-Laying Inhibition on Tetranychus urticae (Acari: Tetranychidae), Unveiling Their Potential as Botanical Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of B-azolemiteacrylic on life-history traits and demographic parameters of two-spotted spider mite, Tetranychus urticae (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding METI Miticides [growertalks.com]
Safety Operating Guide
Dienochlor proper disposal procedures
Proper disposal of Dienochlor is critical for ensuring laboratory safety and environmental protection. As an organochlorine pesticide, this compound presents several hazards, including skin and eye irritation, and high toxicity to aquatic life.[1][2][3] Adherence to strict disposal protocols is mandatory to mitigate these risks.
This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound for any purpose, including disposal, it is essential to be aware of its hazards and take appropriate safety measures.
-
Primary Hazards: Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1] It is also harmful if swallowed (H302) and very toxic to aquatic life (H400).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Protective gloves (e.g., nitrile rubber, according to EN 374).
-
Eye protection (e.g., safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles).
-
Face protection.
-
A lab coat and other protective clothing.
-
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from excessive heat. Keep the container tightly closed and stored in a locked area.
Step-by-Step Disposal Protocol
Disposal of this compound waste must always comply with federal, state, and local regulations. The following steps provide a general framework for proper disposal.
Step 1: Waste Segregation and Containment
-
Do not mix this compound waste with other chemical waste.
-
Keep the waste in its original container whenever possible. If the original container is compromised, transfer the waste to a new, appropriate, and clearly labeled container.
-
The label should clearly identify the contents as "this compound Waste" and include appropriate hazard symbols.
Step 2: Contact Your Institutional EHS or a Licensed Contractor
-
The primary step for disposing of pesticide waste is to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
These professionals can provide specific guidance based on your location and ensure that the disposal method complies with all legal requirements, including the Resource Conservation and Recovery Act (RCRA) in the United States.
Step 3: Professional Disposal Method
-
The recommended professional disposal method for this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This process must be handled by a licensed waste disposal facility.
Step 4: Disposal of Empty Containers
-
An empty pesticide container can be as hazardous as a full one due to residual contents. Never reuse empty this compound containers for any other purpose.
-
Triple-Rinse Procedure:
-
While wearing full PPE, fill the empty container about one-quarter full with a suitable solvent (or water, as appropriate for the formulation).
-
Securely replace the cap and shake the container for at least 30 seconds.
-
Pour the rinsate (the rinse water or solvent) into a container to be disposed of as hazardous chemical waste. Do not pour rinsate down the drain.
-
Repeat this rinsing process two more times.
-
After the final rinse, puncture the container to prevent reuse and dispose of it according to your EHS office's or local regulations, which may include disposal in a sanitary landfill.
-
Quantitative Toxicity Data
The following table summarizes key toxicity data for this compound, highlighting its environmental risk, particularly to aquatic organisms.
| Metric | Species | Value | Reference |
| Oral LD50 | Bobwhite Quail | 705 mg/kg | |
| 8-day Dietary LC50 | Mallard Duck | ~4000 ppm | |
| 96-hour LC50 | Rainbow Trout | 0.05 mg/L | |
| 96-hour LC50 | Bluegill Sunfish | 0.6 mg/L | |
| 48-hour EC50 | Daphnia magna (Water Flea) | 1.2 mg/L |
Experimental Protocols
The disposal procedures outlined are based on established safety and regulatory guidelines rather than specific laboratory experiments. The core methodology for rendering the chemical waste non-hazardous is high-temperature incineration, as specified in safety data sheets. The triple-rinse method is a standard EPA-recommended procedure for decontaminating empty pesticide containers.
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste products and their containers.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
